(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid
CAS No.: 18934-66-2
Cat. No.: VC11615504
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18934-66-2 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | (2S)-4-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C10H19NO4/c1-6(2)5-8(9(12)13)11-10(14)15-7(3)4/h6-8H,5H2,1-4H3,(H,11,14)(H,12,13)/t8-/m0/s1 |
| Standard InChI Key | FQROXDSJFXVSJU-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)C |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)C |
Introduction
Structural Elucidation and Stereochemical Significance
Molecular Architecture
The compound features a pentanoic acid backbone substituted at the second carbon by a [(propan-2-yloxy)carbonyl]amino group and at the fourth carbon by a methyl group. The (2S) configuration denotes the absolute stereochemistry of the α-carbon, which is critical for biological activity and synthetic utility. The isopropyloxycarbonyl (IPOC) group acts as a protective moiety for the amino functionality, enhancing stability during synthetic manipulations .
Key structural parameters include:
-
IUPAC Name: (2S)-4-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid
-
Molecular Formula:
-
Molecular Weight: 217.26 g/mol
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis typically involves coupling a protected amino acid with an isopropyl chloroformate derivative. A representative method from recent literature involves:
-
Amino Protection: L-Valine or L-leucine is treated with propan-2-yl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate .
-
Carboxylic Acid Activation: The amino-protected intermediate is coupled with a carboxylic acid using activating agents like T3P (propylphosphonic anhydride) .
Example Procedure:
A solution of (2S)-2-amino-4-methylpentanoic acid (1.0 equiv) in ethyl acetate is cooled to 0°C, followed by addition of propan-2-yl chloroformate (1.4 equiv) and pyridine (3.4 equiv). T3P (50% in ethyl acetate, 2.0 equiv) is added dropwise, and the reaction is stirred for 2.5 hours. Workup yields the title compound with >95% purity .
Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | |
| Melting Point | Not reported | |
| LogP | Estimated 1.2–1.5 | |
| Plasma Protein Binding | ~98% in mouse plasma |
The lipophilic nature (LogP ~1.5) and high plasma protein binding (98.4% in mice) suggest utility in prodrug designs requiring prolonged systemic exposure .
Applications in Medicinal Chemistry and Drug Development
Role in Antibiotic Design
Recent studies on cystobactamid analogs highlight the importance of stereochemically defined α-amino acids in overcoming bacterial resistance. The (2S) configuration in this compound enhances hydrogen bonding with bacterial enzymes, as demonstrated by matched molecular pair analyses . For instance, derivatives with L-amino acids exhibited 4–8-fold lower MIC values against Acinetobacter baumannii compared to D-isomers .
Peptide Synthesis Intermediate
The IPOC group provides orthogonal protection during solid-phase peptide synthesis (SPPS). Unlike traditional tert-butyloxycarbonyl (Boc) groups, the isopropyloxycarbonyl moiety is stable under acidic conditions, enabling sequential deprotection strategies. A 2024 study utilized this compound to synthesize enzymatically stable peptidomimetics targeting protease-activated receptors .
Recent Advancements and Comparative Studies
Structural Modifications and Activity
Modifications at the β-position of the amino acid backbone have been explored to optimize pharmacokinetics:
-
Alkyl Chain Elongation: Extending the methyl group to ethyl (e.g., 23 in ) reduced activity against Gram-negative pathogens.
-
Polar Substituents: Introducing morpholine (20) or hydroxyl groups (41) improved aqueous solubility but increased plasma protein binding in human models .
In Vivo Efficacy
CN-CC-861, a cystobactamid derivative incorporating a related amino acid, demonstrated potent in vivo efficacy in murine infection models. At 20 mg/kg, it achieved a 2.5-log reduction in Escherichia coli load without observable cytotoxicity (HepG2 IC = 30 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume